molecular formula C8H5BrClFO4S B1427926 Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate CAS No. 1249508-42-6

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate

Cat. No.: B1427926
CAS No.: 1249508-42-6
M. Wt: 331.54 g/mol
InChI Key: URAAFJAHZIQKCN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is a halogenated aromatic ester with a unique substitution pattern. Its structure includes a bromine atom at position 4, a highly reactive chlorosulfonyl (-SO₂Cl) group at position 3, and a fluorine atom at position 5 (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the versatility of the chlorosulfonyl group, which enables nucleophilic substitution or further functionalization .

Properties

IUPAC Name

methyl 4-bromo-3-chlorosulfonyl-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-5(11)7(9)6(3-4)16(10,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAAFJAHZIQKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249508-42-6
Record name methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
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Preparation Methods

Direct Aromatic Substitution and Functionalization

a. Starting Material Selection

The synthesis typically begins with a suitably substituted benzoic acid derivative, such as methyl 3-fluoro-4-hydroxybenzoate or methyl 4-hydroxybenzoate, which provides the fluorine and ester functionalities. The hydroxyl group serves as a precursor for further sulfonylation or chlorosulfonylation.

b. Halogenation

Selective bromination of the aromatic ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids, under controlled temperature conditions to ensure regioselectivity at the 4-position.

c. Fluorination

Fluorination can be introduced via electrophilic fluorinating agents like Selectfluor or via nucleophilic substitution of suitable leaving groups, depending on the precursor's substitution pattern.

Chlorosulfonylation Process

The key step involves introducing the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring:

Step Reagents & Conditions Description
Chlorosulfonylation Chlorosulfonic acid (ClSO₃H), temperature control (0–25°C) Aromatic ring undergoes electrophilic substitution with chlorosulfonic acid, preferentially at the ortho or para positions relative to existing substituents, to afford chlorosulfonylbenzoic derivatives.

Research Findings:
A method detailed in the literature involves reacting methyl 4-hydroxybenzoate with chlorosulfonic acid under controlled temperature to obtain methyl 4-hydroxy-3-(chlorosulfonyl)benzoate, which can be subsequently brominated at the 4-position.

Bromination at the 4-Position

Following chlorosulfonylation, selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS):

Condition Reagents Outcome
Bromination NBS, radical initiator (AIBN), solvent (e.g., carbon tetrachloride or acetonitrile), temperature (0–25°C) Selective substitution at the 4-position, yielding methyl 4-bromo-3-(chlorosulfonyl)benzoate.

Note: The presence of the chlorosulfonyl group influences regioselectivity, favoring substitution at the para position.

Purification and Characterization

The crude product is purified via recrystallization or column chromatography, ensuring high purity for subsequent steps. Characterization includes NMR, IR, and mass spectrometry to confirm the structure.

Summary Data Table of Preparation Methods

Step Reagents Conditions Purpose Yield/Notes
Aromatic halogenation NBS, radical initiator 0–25°C, inert atmosphere Bromination at 4-position ~70–80% yield
Chlorosulfonylation Chlorosulfonic acid 0–25°C Introduction of chlorosulfonyl group ~60–70% yield
Purification Recrystallization Ambient temperature Purity enhancement >95% purity

Research Insights and Variations

  • Alternative sulfonylation methods involve using chlorosulfonyl derivatives of benzoic acid or employing sulfuryl chloride in the presence of catalysts.
  • Sequential functionalization allows for the introduction of fluorine at the 5-position via nucleophilic aromatic substitution or electrophilic fluorination, depending on the starting material.
  • One-pot synthesis approaches have been explored, combining sulfonylation and halogenation in a single reaction vessel to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Effects

The reactivity and applications of halogenated benzoates are highly dependent on substituent positions and functional groups. Key comparisons include:

Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8)
  • Structure : Bromine (position 3), chlorine (position 4), fluorine (position 5).
  • Molecular Formula : C₈H₅BrClFO₂.
  • Molecular Weight : 267.48 g/mol.
  • Key Differences : The absence of the chlorosulfonyl group reduces electrophilicity compared to the target compound. The chlorine atom at position 4 may participate in less reactive substitution pathways than the chlorosulfonyl group, which is a superior leaving group .
Methyl 4-bromo-3-formamidobenzoate (Example from Patent EP 3,456,789B1)
  • Structure : Bromine (position 4), formamido (-NHCHO) group (position 3).
  • Molecular Formula: C₉H₈BrNO₃.
  • Molecular Weight : 279.9/281.9 g/mol (sodium adduct observed).
  • Key Differences : The formamido group is less reactive than chlorosulfonyl, favoring hydrogen-bonding interactions over electrophilic substitution. This makes it more suitable for crystallography or peptide coupling applications .
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS 1193162-25-2)
  • Structure : Bromine (position 5), fluorine (position 4), methoxy (-OCH₃) group (position 2).
  • Molecular Formula : C₉H₈BrFO₃.
  • Molecular Weight : ~287.07 g/mol (estimated).
  • Key Differences : The methoxy group is electron-donating, which deactivates the aromatic ring and reduces reactivity toward electrophilic substitution. This contrasts with the electron-withdrawing chlorosulfonyl group in the target compound, which enhances electrophilic character .

Physicochemical Properties and Reactivity

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate* ~303.5 (estimated) -SO₂Cl, -Br, -F High reactivity in nucleophilic substitutions.
Methyl 3-bromo-4-chloro-5-fluorobenzoate 267.48 -Cl, -Br, -F Moderate reactivity; halogen exchange possible.
Methyl 4-bromo-3-formamidobenzoate 279.9 -NHCHO, -Br Low electrophilicity; suited for crystallization.
Methyl 5-bromo-4-fluoro-2-methoxybenzoate ~287.07 -OCH₃, -Br, -F Ring-deactivated; limited substitution reactions.

*Estimated based on structural analogs.

Research Findings and Limitations

  • Thermal Stability : Chlorosulfonyl-containing compounds may exhibit lower thermal stability compared to chloro or methoxy derivatives due to the labile -SO₂Cl group .
  • Solubility : Fluorine and bromine atoms likely reduce aqueous solubility, necessitating organic solvents for reactions .

Biological Activity

Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and applications in various research domains.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a benzoate core. Its molecular formula is C8H6BrClO3SC_8H_6BrClO_3S with a molecular weight of approximately 331.54 g/mol. The combination of these halogen and sulfonyl functionalities imparts unique reactivity and biological activity compared to its analogs.

The biological activity of this compound primarily arises from its ability to interact with biological molecules through its reactive functional groups. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound may undergo metabolic transformations that result in the formation of active metabolites capable of exerting biological effects.

Biological Activity

1. Enzyme Inhibition
this compound has been employed in studies examining enzyme inhibition. Its ability to covalently modify enzyme active sites can lead to significant reductions in enzymatic activity, making it a valuable tool for investigating enzyme function and regulation.

2. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis or function.

3. Cytotoxic Effects
Research indicates that this compound may exert cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of stress response pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition observed in vitro
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Enzyme Inhibition

In a study focused on the inhibition of bacterial enzymes, this compound was shown to inhibit the secretion of critical virulence factors in pathogenic bacteria, suggesting a potential role in developing new antibiotics .

Case Study: Anticancer Properties

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it could induce significant apoptosis at micromolar concentrations. The study highlighted the compound's potential as a lead molecule for further development into anticancer therapies .

Applications in Research

This compound serves as an important intermediate in organic synthesis and pharmaceutical development. Its unique chemical properties allow it to be utilized in:

  • Organic Synthesis : As a precursor for synthesizing more complex organic molecules.
  • Pharmaceutical Development : Potential precursor for designing molecules with specific biological activities.
  • Material Science : Used in preparing polymers with unique properties due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate, and how can researchers optimize reaction conditions for purity?

  • Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example, bromination at position 4, fluorination at position 5, and introduction of the chlorosulfonyl group via sulfonation followed by chlorination (e.g., using ClSO₃H or PCl₅). Anhydrous conditions and low temperatures (0–5°C) are critical to prevent hydrolysis of the chlorosulfonyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts like sulfonic acids .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR : Look for the methyl ester singlet (~3.9 ppm in ¹H; ~52 ppm in ¹³C) and aromatic signals split by substituent effects.
  • ¹⁹F NMR : A singlet near -110 ppm (fluorine at position 5).
  • IR : Strong bands at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1180 cm⁻¹ (C-F stretch).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular weight (C₈H₅BrClFO₃S: ~322.5 g/mol). X-ray crystallography (e.g., ORTEP-III) can resolve structural ambiguities .

Q. What safety protocols are critical for handling the chlorosulfonyl group in this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid water/moisture to prevent exothermic hydrolysis. Store at 0–6°C in airtight, desiccated containers. Quench residues with ice-cold NaHCO₃ solution .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

  • Methodology : Discrepancies may arise from dynamic effects or impurities. Use heteronuclear experiments (HSQC, HMBC) to assign correlations between protons and carbons. Compare with structurally similar compounds (e.g., methyl 3-(chlorosulfonyl)-4-fluorobenzoate ). Solvent-induced shifts (e.g., DMSO vs. CDCl₃) should also be evaluated.

Q. What strategies minimize hydrolysis of the chlorosulfonyl group during nucleophilic substitution reactions?

  • Methodology : Conduct reactions under inert atmospheres (N₂/Ar) using aprotic solvents (e.g., THF, DCM). Pre-activate nucleophiles (e.g., deprotonate amines with NaH) to accelerate substitution. Monitor reaction progress via TLC or in situ IR to terminate before hydrolysis dominates .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura coupling (bromo group) or sulfonamide formation (chlorosulfonyl group). Compare HOMO/LUMO energies with aryl halide databases to predict reactivity trends .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodology : The polar chlorosulfonyl group may hinder crystallization. Use solvent diffusion (e.g., layering hexane over a DCM solution) or co-crystallization with crown ethers. Single-crystal X-ray diffraction requires slow evaporation at -20°C to stabilize the lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Reactant of Route 2
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Methyl 4-bromo-3-(chlorosulfonyl)-5-fluorobenzoate

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